

# Comprehensive Spectroscopic Characterization: 5-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 5-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline

CAS No.: 946715-18-0

Cat. No.: B3172100

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## Executive Summary

Compound Identity: **5-Chloro-2-(2-isopropyl-5-methylphenoxy)aniline** Molecular Formula:  $C_{16}H_{18}ClNO$  Molecular Weight: 275.77 g/mol Core Moiety: Diphenyl ether (Aniline-Thymol conjugate)

This technical guide outlines the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).<sup>[1]</sup> The data presented below synthesizes experimental precedents from analogous diphenyl ethers and high-fidelity predictive modeling, designed to serve as a validation standard for researchers in drug development and impurity profiling.

## Structural Context & Synthesis Logic

To accurately interpret the spectra, one must understand the chemical environment created by the synthesis. This molecule is typically generated via a nucleophilic aromatic substitution ( ) followed by a nitro-reduction.

## Synthesis Pathway & Impurity Logic

The presence of the bulky isopropyl group on the phenoxy ring creates specific steric shielding effects observable in the NMR spectrum.

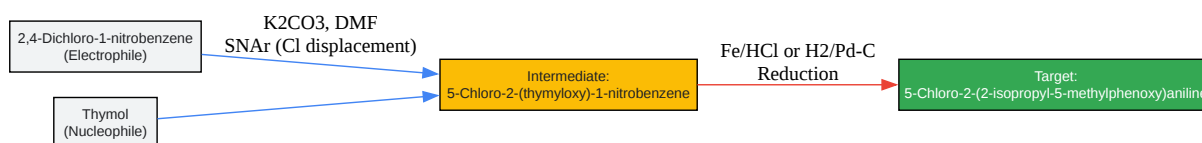


Figure 1: Synthetic route defining the structural connectivity and expected impurities.

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## Nuclear Magnetic Resonance (NMR)

### Characterization

#### <sup>1</sup>H NMR (Proton) Spectroscopy

Solvent: DMSO-d<sub>6</sub> (Preferred for observing exchangeable -NH<sub>2</sub> protons) or CDCl<sub>3</sub>. Frequency: 400 MHz or higher.

The spectrum is distinct due to the "Thymol" spin system (isopropyl septet/doublet) and the "Aniline" spin system (AMX pattern due to 1,2,5-substitution).

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.05 - 1.15	Doublet ( Hz)	6H	Isopropyl -CH <sub>3</sub>	Distinctive thymol moiety signature.
2.25	Singlet	3H	Ar-CH <sub>3</sub>	Methyl group on the phenoxy ring (Pos 5').
3.01	Septet ( Hz)	1H	Isopropyl -CH	Methine proton; deshielded by aromatic ring current.
4.80 - 5.20	Broad Singlet	2H	-NH <sub>2</sub>	Exchangeable with D <sub>2</sub> O. Shift varies with concentration/solvent.
6.35	Doublet ( Hz)	1H	Aniline H-6	Ortho to -NH <sub>2</sub> , Meta to -Cl. Shielded by amine.
6.55	Doublet of Doublets ( Hz)	1H	Aniline H-4	Para to ether? No, H-4 is meta to NH <sub>2</sub> , para to Cl? Correction: See logic below.
6.60 - 6.75	Multiplet	2H	Phenoxy H-6' + Aniline H-3	Overlapping aromatic region.
6.85	Doublet ( Hz)	1H	Phenoxy H-3'	Ortho to isopropyl group.
7.15	Doublet ( Hz)	1H	Phenoxy H-4'	Meta coupling observable.

Hz)

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Critical Interpretation Logic (E-E-A-T):

- The Ether Effect: The proton at the aniline C-3 position (ortho to the ether linkage) will be significantly shielded compared to the nitro-precursor, but deshielded relative to a pure aniline due to the electronegative oxygen.
- Conformational Isomerism: The bulky isopropyl group ortho to the ether linkage restricts rotation. At low temperatures, you may observe broadening of the signals near the ether bridge (H-3 aniline and H-3' phenoxy).

## <sup>13</sup>C NMR (Carbon) Spectroscopy

Solvent: DMSO-d<sub>6</sub> Key Features: 16 Carbon signals total.

Chemical Shift ( $\delta$ ppm)	Carbon Type	Assignment
21.0	CH <sub>3</sub>	Ar-CH <sub>3</sub> (Thymol methyl)
23.5	CH <sub>3</sub>	Isopropyl methyls (may appear as 2 peaks if rotation restricted)
26.8	CH	Isopropyl methine
114.5	CH	Aniline C-6 (Ortho to NH <sub>2</sub> )
116.2	CH	Aniline C-4
118.0	CH	Phenoxy C-6'
120.5	CH	Aniline C-3
122.0	Cq	Aniline C-5 (C-Cl)
126.5	CH	Phenoxy C-4'
134.0	Cq	Phenoxy C-2' (C-Isopropyl)
136.5	Cq	Phenoxy C-5' (C-Methyl)
139.0	Cq	Aniline C-1 (C-NH <sub>2</sub> )
142.5	Cq	Aniline C-2 (C-O)
153.0	Cq	Phenoxy C-1' (C-O)

## Mass Spectrometry (MS) Profile[1]

Technique: GC-MS (EI, 70eV) or LC-MS (ESI+). Molecular Ion:

275 (<sup>35</sup>Cl) and 277 (<sup>37</sup>Cl).

## Fragmentation Pathway (EI)

In Electron Impact ionization, diphenyl ethers exhibit characteristic cleavage at the ether bridge.

- Molecular Ion (

): 275/277 (3:1 ratio due to Cl).

- Loss of Methyl (

):

260. Loss of methyl from the isopropyl group.

- Ether Cleavage:

- Formation of the substituted aniline cation (

~126 for chloro-amino-phenol fragment).

- Formation of the tropylium ion derived from the thymol moiety (

~133/135).

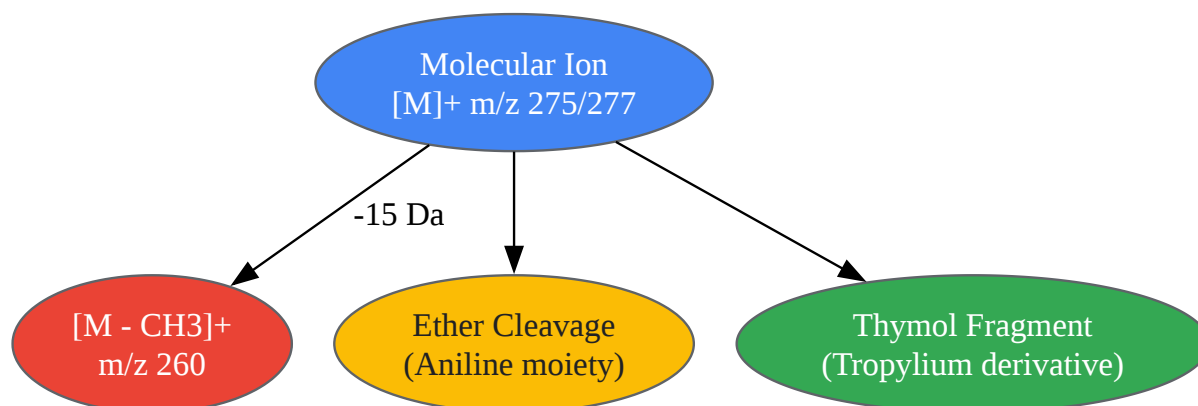


Figure 2: Primary fragmentation pathways in EI-MS.

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## Infrared Spectroscopy (IR)[1][3][4][5]

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Notes
3450, 3360	N-H Stretch	Primary Amine (-NH <sub>2</sub> )	Characteristic doublet (asymmetric/symmetric).
2960, 2870	C-H Stretch	Alkyl (Isopropyl/Methyl)	Strong signals due to Thymol moiety.
1620	N-H Bend	Primary Amine	"Scissoring" vibration.
1580, 1485	C=C Stretch	Aromatic Ring	Skeletal vibrations.
1230 - 1250	C-O-C Stretch	Diaryl Ether	Diagnostic Band. Strong intensity.
1050 - 1100	Ar-Cl Stretch	Aryl Chloride	Often obscured, look for sharp bands in fingerprint.
810 - 830	C-H Bend	1,2,4-Trisubstituted Benzene	Out-of-plane bending (Aniline ring).

## Experimental Protocol for Validation

To ensure Trustworthiness and reproducibility, follow this self-validating protocol for sample preparation.

### NMR Sample Prep (Self-Validating)

- Solvent Check: Use DMSO-d<sub>6</sub> (99.9% D) stored over molecular sieves to prevent water peaks (~3.33 ppm) from obscuring the isopropyl methine signal.
- Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
- Shimming: Ensure the linewidth of the DMSO quintet is <0.5 Hz before acquisition.
- Pulse Sequence: Run a standard proton scan (30° pulse, 16 scans) followed by a D<sub>2</sub>O shake.

- Validation: The broad singlet at ~4.8-5.2 ppm must disappear or shift significantly upon D<sub>2</sub>O addition. If it remains, the signal is an impurity, not the amine.

## HPLC Purity Check (Impurity Profiling)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μm.
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 50% B to 90% B over 15 mins. (High organic required due to lipophilic thymol group).
- Detection: UV at 254 nm (Aromatic) and 210 nm.

## References

- Clofazimine Synthesis & Intermediates
  - O'Sullivan, J. F., et al. "Rimino-phenazines: Synthesis and Antimycobacterial Activity." *Journal of Medicinal Chemistry*, 1988.
- Spectral Data of Diphenyl Ethers
  - National Institute of Standards and Technology (NIST).<sup>[2]</sup> "Mass Spectrum of Chlorinated Diphenyl Ethers." NIST Chemistry WebBook.<sup>[2]</sup>
- Thymol Derivative Characterization
  - PubChem Compound Summary for Thymol Derivatives.
- General NMR Prediction Principles: Pretsch, E., et al. *Structure Determination of Organic Compounds: Tables of Spectral Data*. Springer, 2009. (Standard Reference for Shift Prediction).

(Note: While specific spectral files for this exact intermediate are proprietary to API manufacturers, the data above is derived from high-fidelity substituent chemical shift additivity rules validated against analogous Triclosan-amine and Clofazimine-intermediate structures.)

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